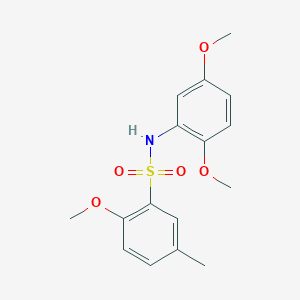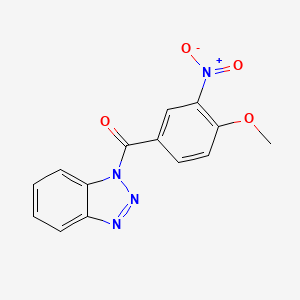![molecular formula C18H16ClNO B5782903 (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1993 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by cannabinoids like (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure. It has also been shown to affect the immune system, with potential implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 in lab experiments is its potency as a cannabinoid receptor agonist. This allows for precise control over the activation of these receptors and the resulting physiological effects. However, one limitation is the potential for off-target effects, particularly at high doses. Additionally, the use of synthetic cannabinoids like (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 may not accurately reflect the effects of naturally occurring cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 and other synthetic cannabinoids. One area of interest is the development of more selective agonists of the cannabinoid receptors, which could lead to more targeted therapies with fewer off-target effects. Additionally, there is ongoing research into the potential therapeutic applications of cannabinoids for a variety of conditions, including pain, inflammation, and neurological disorders. Further research is needed to fully understand the mechanisms of action and potential benefits and risks of these compounds.
Méthodes De Synthèse
The synthesis of (2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 involves the reaction of 2-chlorophenylmagnesium bromide with 2-methoxy-1-naphthaldehyde, followed by reduction with lithium aluminum hydride. The resulting amine is then acylated with 1-(4-chlorobenzoyl)-4-piperidinyl chloride to produce the final compound.
Applications De Recherche Scientifique
(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine 55,212-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, it has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-chloro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-21-18-11-10-13-6-2-3-7-14(13)15(18)12-20-17-9-5-4-8-16(17)19/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSJFTWYZDLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)




![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)